molecular formula C23H14INO3S2 B11682176 4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate

4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate

Cat. No.: B11682176
M. Wt: 543.4 g/mol
InChI Key: DMNFTQLQUMLIBW-XSFVSMFZSA-N
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Description

4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-IODOBENZOATE: is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a phenyl group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-IODOBENZOATE typically involves a multi-step process:

    Formation of the Thiazolidine Ring: The initial step involves the condensation of a thiourea derivative with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Iodobenzoate Moiety: The final step involves the esterification of the phenylthiazolidine intermediate with 2-iodobenzoic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmaceuticals: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Its properties may be exploited in the production of specialized polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(5E)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-IODOBENZOATE is largely dependent on its interaction with biological targets. The thiazolidine ring and phenyl groups can interact with specific enzymes or receptors, potentially inhibiting their activity. The iodobenzoate moiety may facilitate binding to specific sites within the target molecule, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Phenyl Benzoates: Compounds with similar ester linkages but different substituents on the phenyl ring.

Uniqueness:

    Structural Complexity: The combination of a thiazolidine ring, phenyl group, and iodobenzoate moiety is unique, providing distinct chemical and biological properties.

Properties

Molecular Formula

C23H14INO3S2

Molecular Weight

543.4 g/mol

IUPAC Name

[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H14INO3S2/c24-19-9-5-4-8-18(19)22(27)28-17-12-10-15(11-13-17)14-20-21(26)25(23(29)30-20)16-6-2-1-3-7-16/h1-14H/b20-14+

InChI Key

DMNFTQLQUMLIBW-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)SC2=S

Origin of Product

United States

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